molecular formula C8H14O2 B1449462 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol CAS No. 2060048-60-2

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Cat. No. B1449462
CAS RN: 2060048-60-2
M. Wt: 142.2 g/mol
InChI Key: VUKPXJGFAMEIHP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol” is based on its molecular formula C8H14O2 . Detailed structural information or 3D models were not found in the available sources.

Scientific Research Applications

Antifungal Applications

The compound has shown promise in the field of antifungal medication. Derivatives of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol have been synthesized and evaluated for their efficacy against fungal strains. For instance, certain derivatives have demonstrated high activity against Candida spp. strains, with minimal inhibitory concentrations (MIC) in the 0.04–0.5 μg/mL range, which is significantly lower than that of conventional antifungals like Itraconazole and Fluconazole .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives, particularly those containing triazole rings, are integrated into structures of drugs ranging from anticancer agents to antibiotics .

Material Science

The compound’s derivatives are used in material science, especially in the synthesis of perfluorinated compounds. These compounds are sought after for their unique physico-chemical properties, such as hydrophobicity, lipophobicity, and thermal stability .

Organic Synthesis

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is utilized in organic synthesis as a precursor for various organic reactions. Its structure allows for copper-catalyzed azide-alkyne cycloaddition, which is a pivotal step in the synthesis of many organic compounds .

Chemical Synthesis

This compound is also involved in chemical synthesis where it’s used for the preparation of ionic liquids and monomers. These substances have applications in creating new materials with specific desired properties .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are explored for their binding affinity to biological targets. Molecular docking studies suggest that certain derivatives have good binding affinity to the HEME group present in 14-alpha demethylase (CYP51), which is crucial for antifungal activity .

properties

IUPAC Name

2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(9,6-2-3-6)4-7-5-10-7/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPXJGFAMEIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CO1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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